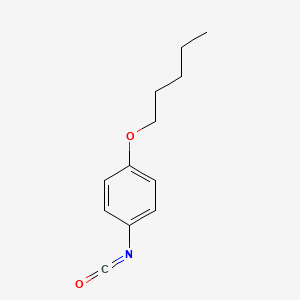

1-Isocyanato-4-(pentyloxy)benzene

説明

1-Isocyanato-4-(pentyloxy)benzene (CAS: 32223-67-9) is an aromatic isocyanate derivative characterized by a pentyloxy (-O-C₅H₁₁) group at the para position of a benzene ring and an isocyanate (-NCO) functional group. This compound is structurally tailored for applications in organic synthesis, particularly in the preparation of polymers, agrochemicals, or pharmaceuticals. The pentyloxy substituent introduces hydrophobicity and flexibility, influencing its reactivity and physical properties compared to shorter-chain or electron-withdrawing analogs .

特性

IUPAC Name |

1-isocyanato-4-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-3-4-9-15-12-7-5-11(6-8-12)13-10-14/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHRDBLCTOQFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552214 | |

| Record name | 1-Isocyanato-4-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32223-67-9 | |

| Record name | 1-Isocyanato-4-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 1-Isocyanato-4-(pentyloxy)benzene typically involves the reaction of 4-pentyloxyaniline with phosgene. The reaction proceeds through the formation of a carbamoyl chloride intermediate, which then undergoes cyclization to form the isocyanate. The reaction conditions usually require an inert atmosphere and low temperatures to prevent the decomposition of the reactive intermediates .

Industrial production methods for isocyanates often involve the use of phosgene, a highly toxic and reactive gas. Due to the hazardous nature of phosgene, alternative methods such as the use of non-phosgene routes are being explored. These methods include the use of carbon dioxide and amines to produce isocyanates in a safer and more environmentally friendly manner .

化学反応の分析

1-Isocyanato-4-(pentyloxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamates or ureas, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the isocyanate group to an amine group, resulting in the formation of 4-pentyloxyaniline.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are carbamates, ureas, and thiocarbamates, which have significant industrial applications .

科学的研究の応用

1-Isocyanato-4-(pentyloxy)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of polyurethanes and other polymers. Its reactivity with various nucleophiles makes it a versatile intermediate in organic synthesis.

Biology: This compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

作用機序

The mechanism of action of 1-Isocyanato-4-(pentyloxy)benzene involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reaction results in the formation of urethanes, ureas, and thiocarbamates, respectively. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

類似化合物との比較

Data Table: Comparative Analysis of Selected Aryl Isocyanates

Research Findings and Trends

- Reactivity Trends: Electron-withdrawing substituents (e.g., -CF₃, -F) enhance the electrophilicity of the isocyanate group, accelerating reactions with nucleophiles. In contrast, electron-donating groups (e.g., -OCH₃, -OC₅H₁₁) reduce reactivity but improve solubility in non-polar media .

- Thermal Stability : Longer alkyl chains (e.g., pentyloxy) increase thermal stability and reduce crystallinity, making these compounds suitable for elastomers and coatings .

- Emerging Applications : Derivatives like 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene (CAS: 158885-29-1) are gaining attention as cross-linking agents in advanced polymer networks .

生物活性

1-Isocyanato-4-(pentyloxy)benzene, a compound characterized by its isocyanate functional group attached to a pentyloxy-substituted benzene ring, has garnered attention for its potential biological activities. This article explores the biological implications of this compound, focusing on its mechanisms of action, toxicity profiles, and applications in various fields.

Chemical Structure and Properties

Chemical Formula : C12H15N1O2

Molecular Weight : 219.25 g/mol

IUPAC Name : 1-Isocyanato-4-(pentyloxy)benzene

The structure consists of a benzene ring substituted with a pentyloxy group and an isocyanate group, which can influence its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of 1-Isocyanato-4-(pentyloxy)benzene can be attributed to its ability to interact with various biological targets. The isocyanate group is known for its electrophilic nature, allowing it to react with nucleophiles such as amino acids in proteins. This reactivity can lead to modifications of proteins, potentially altering their function and leading to various biological effects.

Key Mechanisms:

- Protein Modification : The isocyanate group can form carbamates with amino groups in proteins, which may affect enzyme activity and signal transduction pathways.

- Cellular Response : Studies indicate that compounds with isocyanate functionalities can induce stress responses in cells, potentially leading to apoptosis or necrosis depending on concentration and exposure duration.

Biological Activity and Toxicity

Research into the biological effects of 1-Isocyanato-4-(pentyloxy)benzene has highlighted several important findings:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. The extent of toxicity appears to be dose-dependent.

- Genotoxicity : Preliminary assessments suggest potential genotoxic effects, warranting further investigation into its mutagenic properties.

- Allergenic Potential : Given the reactivity of isocyanates, there is concern regarding their potential as allergens, particularly in occupational settings.

Case Studies

Several studies have investigated the biological activity of similar compounds with isocyanate functionalities:

- Study 1 : A study on related isocyanates indicated that exposure led to significant increases in reactive oxygen species (ROS) production in human lung fibroblasts, suggesting oxidative stress as a mechanism for observed cytotoxicity.

- Study 2 : Research involving animal models showed that prolonged exposure to isocyanates resulted in respiratory sensitization and inflammatory responses, highlighting potential risks associated with inhalation exposure.

Comparative Analysis

The following table summarizes the biological activities of 1-Isocyanato-4-(pentyloxy)benzene compared to other similar compounds:

| Compound | Cytotoxicity | Genotoxicity | Allergenic Potential |

|---|---|---|---|

| 1-Isocyanato-4-(pentyloxy)benzene | Moderate | Possible | High |

| 2-Isocyanatoethylmethacrylate | High | Yes | Moderate |

| Toluene diisocyanate | Very High | Yes | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。